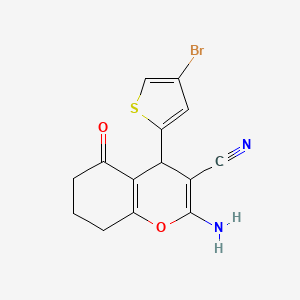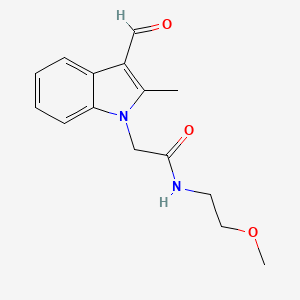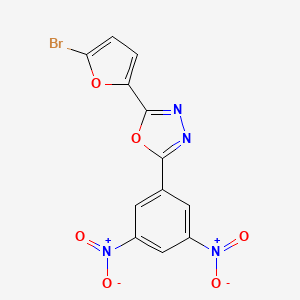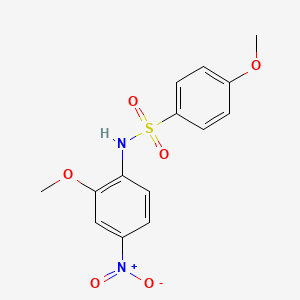
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that features a chromene core structure substituted with a bromothiophene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-step process. One reported method includes the reaction of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. The reaction is carried out in ethanol under reflux conditions for 2-3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiophene ring.
科学的研究の応用
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The bromothiophene group can interact with enzymes or receptors, potentially inhibiting their activity. The chromene core may also play a role in binding to biological molecules, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-Amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its combination of a chromene core with a bromothiophene substituent. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal and material sciences.
特性
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-7-4-11(20-6-7)12-8(5-16)14(17)19-10-3-1-2-9(18)13(10)12/h4,6,12H,1-3,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMQBUFRGUDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CS3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine](/img/structure/B5024346.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)
![(3R,4R)-1-[(5-chloro-2-hydroxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5024348.png)

![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B5024361.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
![2-[(1-prop-2-enylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)


![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
![2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B5024427.png)

![2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
